molecular formula C8H6BrF3N2O B12837655 4-Bromo-2-(trifluoromethyl)phenylurea

4-Bromo-2-(trifluoromethyl)phenylurea

Cat. No.: B12837655
M. Wt: 283.04 g/mol
InChI Key: OHWDTAZBBZSAQC-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)phenylurea is a chemical compound with the molecular formula C8H6BrF3N2O and a molecular weight of 283.05 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenylurea moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethyl)phenylurea typically involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with an isocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethyl)phenylurea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 4-iodo-2-(trifluoromethyl)phenylurea.

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)phenylurea is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and phenylurea moiety contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(trifluoromethyl)phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups enhances its versatility in synthetic applications and potential for biological interactions.

Properties

Molecular Formula

C8H6BrF3N2O

Molecular Weight

283.04 g/mol

IUPAC Name

[4-bromo-2-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C8H6BrF3N2O/c9-4-1-2-6(14-7(13)15)5(3-4)8(10,11)12/h1-3H,(H3,13,14,15)

InChI Key

OHWDTAZBBZSAQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)NC(=O)N

Origin of Product

United States

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